4-(4-Methyl-benzyl)-1H-imidazole
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Overview
Description
4-(4-Methyl-benzyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-benzyl)-1H-imidazole typically involves the reaction of 4-methylbenzyl bromide with imidazole. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-benzyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized benzyl groups.
Reduction: Reduced imidazole compounds.
Substitution: Imidazole compounds with substituted benzyl groups.
Scientific Research Applications
4-(4-Methyl-benzyl)-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methyl-benzyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzyl bromide: A precursor in the synthesis of 4-(4-Methyl-benzyl)-1H-imidazole.
4-Methylbenzyl alcohol: Another related compound used in organic synthesis.
4-Methylbenzylamine: Utilized in the synthesis of benzimidazoles.
Uniqueness
This compound stands out due to its unique combination of the imidazole ring and the 4-methyl-benzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
78892-48-5 |
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Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C11H12N2/c1-9-2-4-10(5-3-9)6-11-7-12-8-13-11/h2-5,7-8H,6H2,1H3,(H,12,13) |
InChI Key |
GWDMTONTYFCTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=CN2 |
Origin of Product |
United States |
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